molecular formula C9H11IO B13546236 1-Iodo-2-methoxy-3,4-dimethylbenzene

1-Iodo-2-methoxy-3,4-dimethylbenzene

Cat. No.: B13546236
M. Wt: 262.09 g/mol
InChI Key: ZHKAABWPMMCFPM-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxy-3,4-dimethylbenzene is an aromatic compound featuring a benzene ring substituted with iodine (position 1), methoxy (position 2), and methyl groups (positions 3 and 4). The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups influence its electronic and steric properties, making it a candidate for applications in organic synthesis, catalysis, and materials science. Its reactivity is shaped by the interplay of substituent positions, steric hindrance, and electronic effects, which differentiate it from structurally similar aryl iodides .

Properties

IUPAC Name

1-iodo-2-methoxy-3,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKAABWPMMCFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxy-3,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-methoxy-3,4-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine atom substituting a hydrogen atom on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methoxy-3,4-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution: Products include compounds with different functional groups replacing the iodine atom.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

1-Iodo-2-methoxy-3,4-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-2-methoxy-3,4-dimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the iodine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate is then stabilized by the methoxy and methyl groups, facilitating the substitution process. The compound’s reactivity is influenced by the electron-donating effects of the methoxy and methyl groups, which enhance the nucleophilicity of the benzene ring.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to other iodo-substituted benzene derivatives with varying substituent patterns (Table 1).

Table 1: Structural Comparison of Iodo-Substituted Benzene Derivatives

Compound Substituents Electron-Donating Groups (EDGs) Steric Hindrance
1-Iodo-2-methoxy-3,4-dimethylbenzene 1-I, 2-OCH₃, 3-CH₃, 4-CH₃ Methoxy + two methyl groups Moderate
1-Iodo-3,4-dimethylbenzene 1-I, 3-CH₃, 4-CH₃ Two methyl groups Low
1-Iodo-3,5-dimethylbenzene 1-I, 3-CH₃, 5-CH₃ Two methyl groups Low
1-Iodo-2,4-dimethylbenzene 1-I, 2-CH₃, 4-CH₃ Two methyl groups Moderate
1-Iodo-3,4-methylenedioxybenzene 1-I, 3,4-OCH₂O- Methylenedioxy group High

Key Observations :

  • Steric hindrance is higher than in 1-iodo-3,4-dimethylbenzene due to the bulky methoxy group at position 2.
Reactivity in Mechanochemical Reductive Coupling

Electron-donating substituents reduce reactivity in reductive coupling due to decreased electrophilicity at the iodine site (Table 2).

Table 2: Conversion Rates in Reductive Coupling ()

Compound Conversion without DMF Conversion with 0.5 eq. DMF
1-Iodo-3,4-dimethylbenzene 0% Not reported
1-Iodo-3,5-dimethylbenzene 17% Improved (exact data N/A)

Implications for this compound :

  • The stronger EDG (methoxy) likely further suppresses reactivity compared to methyl-substituted analogs.
  • Solvent/additive effects (e.g., DMF) may be critical for achieving viable conversion rates, as seen in related compounds .
Reactivity in Fluorination Reactions

1-Iodo-2,4-dimethylbenzene exhibited low reactivity in fluorination, with 70% recovery post-reaction . The methoxy group in this compound may further hinder reactivity due to steric and electronic factors.

Physical and Spectroscopic Properties
  • UV/IR Trends : While direct data is unavailable, analogs like 2-benzyl-1,4-dimethylbenzene show UV λmax ~277 nm (aromatic π→π* transitions) and IR C-H stretches at ~2923 cm⁻¹ . The iodine atom in this compound may introduce a heavy atom effect, shifting UV absorption.
  • Melting/Boiling Points: Expected to be higher than non-iodinated derivatives due to increased molecular weight.

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